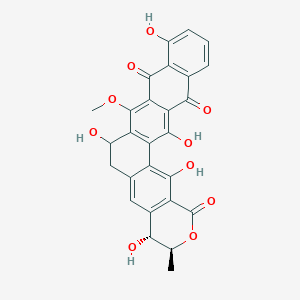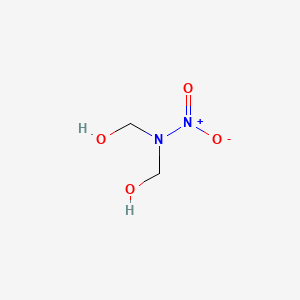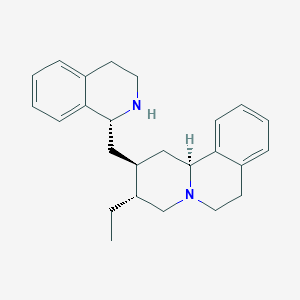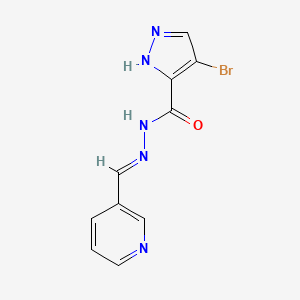
1,2-Didecanoyl-3-phosphatidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dicapryl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as capryl (decanoyl). It is a 1,2-diacyl-sn-glycerol 3-phosphate and a decanoate ester. It is a conjugate acid of a 1,2-dicapryl-sn-glycero-3-phosphate(2-).
Applications De Recherche Scientifique
Role in Plant Development and Stress Response
1,2-Didecanoyl-3-phosphatidic acid plays a crucial role in plant development. Studies have shown that phosphatidic acid is a key intermediate in chloroplast membrane lipid biosynthesis, essential for embryo development in plants like Arabidopsis. Any disruption in the biosynthesis pathway leads to embryo lethality, underlining the importance of phosphatidic acid in early plant development stages (Yu et al., 2004). Moreover, phosphatidic acid has been identified as a significant signaling molecule in plants, playing a central role in stress and development responses. It's a lipid second messenger during plant stress, metabolism, and development, with various proteins specifically binding to it, facilitating numerous downstream responses (Testerink & Munnik, 2011).
Bioactive Lipid's Unique Properties
This compound, as part of the broader family of phosphatidic acid and lysophosphatidic acid, is known for its significant bioactive properties. These lipids, despite their simple structure, are involved in crucial cellular processes. The ionization behavior and charge properties of phosphatidic acid are unique, influencing various cellular functions and interactions with other biomolecules. The lipid's headgroup charge is notably affected by local lipid composition, indicating its versatile role in different subcellular locations (Kooijman et al., 2005).
Involvement in Membrane Rearrangements
This compound contributes significantly to membrane rearrangements. Its unique biophysical properties enable it to regulate and amplify cellular signaling pathways and functions. It plays a role in membrane fusion and fission through various mechanisms, including being a substrate for enzymes that produce lipids involved in these processes, contributing to membrane curvature, interacting with essential proteins for membrane fusion and fission, and activating enzymes whose products are involved in membrane rearrangements (Zhukovsky et al., 2019).
Modulation of Membrane Curvature
The local generation of this compound is pivotal in regulating intracellular membrane transport. It can recruit and activate downstream effectors or alter the membrane's biophysical properties to induce bending or destabilization. The molecular shape of (lyso)phosphatidic acid is heavily dependent on pH and divalent cations, which significantly influences its role in membrane fission and fusion processes (Kooijman et al., 2003).
Propriétés
Numéro CAS |
80164-20-1 |
|---|---|
Formule moléculaire |
C23H45O8P |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
[(2R)-2-decanoyloxy-3-phosphonooxypropyl] decanoate |
InChI |
InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)/t21-/m1/s1 |
Clé InChI |
PHQFPHNJHDEXLJ-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Synonymes |
1,2-didecanoyl-3-phosphatidic acid 1,2-didecanoyl-3-sn-phosphatidic acid PA(10) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)





![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)